Site-Selective Suzuki–Miyaura Coupling: 3-Iodo vs. 5-Bromo Reactivity Differentiation
In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 5-bromo-4-fluoro-3-iodo-1H-indazole exhibits exclusive chemoselectivity for the 3-iodo position over the 5-bromo position. This selectivity is quantitatively grounded in the relative oxidative addition rates: the C(sp²)–I bond undergoes Pd(0) insertion with a rate constant approximately 10² to 10³ times greater than that of the C(sp²)–Br bond under identical reaction conditions [1]. The regiochemical outcome is unambiguous—no competing coupling at the 5-bromo site is observed when stoichiometric control is maintained—whereas the comparator compound 5-bromo-3-iodo-1H-indazole (lacking the 4-fluoro substituent) exhibits comparable chemoselectivity but lacks the electronic modulation and metabolic stability conferred by fluorine substitution [2].
| Evidence Dimension | Relative oxidative addition rate for palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 3-Iodo position undergoes exclusive oxidative addition; no competing 5-bromo coupling under controlled conditions |
| Comparator Or Baseline | 5-Bromo-3-iodo-1H-indazole (CAS 953410-86-1) — lacks 4-fluoro substitution |
| Quantified Difference | C–I oxidative addition rate exceeds C–Br by factor of 10² to 10³ (kinetic selectivity ratio); target compound additionally bears 4-fluoro group absent in comparator |
| Conditions | Palladium-catalyzed Suzuki–Miyaura cross-coupling; aryl/heteroaryl boronic acids; Pd(PPh₃)₄ or PdCl₂(dppf) catalyst systems |
Why This Matters
This kinetic differentiation enables sequential, orthogonal functionalization strategies—critical for constructing diverse compound libraries and late-stage diversification in medicinal chemistry campaigns—whereas analogs lacking this halogen reactivity hierarchy require pre-functionalized or differentially protected intermediates.
- [1] Collot V, et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. 2005;2005(5):747-755. DOI: 10.1055/s-2005-861825. View Source
- [2] Collot V, et al. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl and heteroaryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron. 2004;60(44):9919-9930. View Source
